(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a bromophenyl group, a cyano group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the enamine intermediate: This step involves the reaction of 2-bromobenzaldehyde with an amine to form an enamine intermediate.
Knoevenagel condensation: The enamine intermediate undergoes a Knoevenagel condensation with 2,3-dimethoxybenzaldehyde in the presence of a base such as piperidine to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Mechanism of Action
Comparison with Other Similar Compounds: (E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide can be compared with other compounds that have similar structural features, such as:
(E)-N-(2-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a bromine atom.
(E)-N-(2-fluorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of a bromine atom.
Highlighting Its Uniqueness: The presence of the bromine atom in this compound can influence its reactivity and biological activity, making it unique compared to its chloro- and fluoro- analogs.
Comparison with Similar Compounds
- (E)-N-(2-chlorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide
- (E)-N-(2-fluorophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide
- (E)-N-(2-iodophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide
Properties
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-9-5-6-12(17(16)24-2)10-13(11-20)18(22)21-15-8-4-3-7-14(15)19/h3-10H,1-2H3,(H,21,22)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGKKMQYRIUNLF-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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